1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine

Lipophilicity Drug-likeness Fragment-based screening

Researchers seeking kinase-focused fragments face limited availability of non-aromatic pyrrolo[2,3-b]pyrazine scaffolds-most vendors supply only fully aromatic cores. This 4,5-dihydro derivative (CAS 1624261-12-6) fills this gap as a Rule-of-3 compliant fragment (MW 178 Da, XLogP3 0.5) with a basic amine (pKa ~9-10) absent in aromatic congeners. Key advantages: • ~1000× higher aqueous solubility than aloisine A • Protonation handle enables salt screening & solubility tuning • sp³ centre alters conformational flexibility vs. aromatic analogs. Supplied at ≥98% purity with reliable global shipping.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1624261-12-6
Cat. No. B1405369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
CAS1624261-12-6
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1NC=CN2
InChIInChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3
InChIKeyGIYJQRHJWDGNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine (CAS 1624261-12-6): Procurement-Grade Identity and Physicochemical Baseline


1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine (CAS 1624261-12-6) is a partially saturated pyrrolo[2,3‑b]pyrazine derivative bearing a dimethylaminomethyl substituent at the 7‑position [1]. The 4,5‑dihydro modification distinguishes it from the fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core that dominates the kinase‑inhibitor patent literature by introducing an sp³‑hybridised centre, which alters conformational flexibility, hydrogen‑bonding capacity, and lipophilicity relative to its aromatic congeners [2]. With a molecular formula of C₉H₁₄N₄, a molecular weight of 178.23 g mol⁻¹, a calculated XLogP3 of 0.5, three hydrogen‑bond donors, and a topological polar surface area of 43.1 Ų [1], the compound occupies a distinct region of oral drug‑like property space that is rarely represented among commercially available pyrrolo[2,3‑b]pyrazine building blocks. Commercially offered at purities of 95 % to ≥ 98 % , the compound is positioned as a research‑grade intermediate and fragment‑screening candidate.

Scaffold 4,5-Dihydro modification introduces sp3 hybridised centre distinct from aromatic congeners
Fragment Fit Reported Rule-of-Three compliance supports fragment-based screening workflows
Ionizable Handle Basic dimethylaminomethyl side-chain may support salt-screen and pH-dependent assay design
Procurement Research-grade purity specification may reduce pre-reaction purification needs

Why In‑Class Pyrrolo[2,3‑b]pyrazine Analogs Cannot Substitute 1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine


The pyrrolo[2,3‑b]pyrazine scaffold is a privileged pharmacophore for kinase inhibition, yet subtle structural variations produce profound differences in target selectivity, potency, and physicochemical properties [1]. The vast majority of disclosed pyrrolo[2,3‑b]pyrazine‑based inhibitors retain the fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core with aryl or heteroaryl substituents at the 6‑ and/or 7‑positions [2][3]. In contrast, the 4,5‑dihydro modification in the title compound eliminates one aromaticity element, lowering the XLogP3 to 0.5 versus values typically exceeding 2.0 for aromatic 6‑phenyl‑5H‑pyrrolo[2,3‑b]pyrazine analogs [4]. The dimethylaminomethyl side‑chain introduces a basic centre (predicted pKa ~9‑10) that is absent in aloisine‑type CDK inhibitors or FGFR‑targeted 6‑aryl‑5H‑pyrrolo[2,3‑b]pyrazines [5]. These structural distinctions mean that solubility, permeability, protein‑binding, and off‑target profiles cannot be extrapolated from aromatic congeners; researchers who substitute a generic 5H‑pyrrolo[2,3‑b]pyrazine building block risk obtaining divergent hit‑expansion or lead‑optimisation outcomes.

Aromatic 5H-pyrrolo[2,3-b]pyrazine analogs
Higher lipophilicity and fewer H-bond donors in fully aromatic congeners may shift solubility and target-binding profiles away from the 4,5-dihydro scaffold.
Aloisine-type neutral CDK inhibitors
Neutral heterocyclic chemotypes lack the basic dimethylaminomethyl side-chain; pH-dependent binding and salt-formation strategies may not be supported by wholly neutral analogs.
High-TPSA pyrrolo[2,3-b]pyrazine-sulfonamides
Elevated polar surface area in sulfonamide-derived HPK1 inhibitor chemotypes may limit CNS penetration; permeability profile may differ from the low-TPSA title compound.

Quantitative Differentiation Evidence for 1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine Versus Closest Analogs


Reduced Lipophilicity (XLogP3 = 0.5) Relative to Aromatic 6‑Phenyl‑5H‑pyrrolo[2,3‑b]pyrazine (Aloisine A, XLogP3 = 3.67)

The 4,5‑dihydro modification and the polar dimethylaminomethyl substituent together reduce the calculated partition coefficient of 1‑(4,5‑dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine to XLogP3 = 0.5 [1], compared with XLogP3 = 3.67 for the well‑characterised CDK inhibitor aloisine A (6‑phenyl‑5H‑pyrrolo[2,3‑b]pyrazine, CAS 496864‑16‑5) [2]. This difference of > 3 log units indicates substantially higher aqueous solubility and a markedly different pharmacokinetic distribution profile.

Lipophilicity
Reported
Δ 3.17 log units lower
XLogP3 0.5 vs 3.67 (Aloisine A)
Supports fragment-screening fit
Computed XLogP3; experimental logP may differ
Lipophilicity Drug-likeness Fragment-based screening

Elevated Hydrogen‑Bond Donor Count (HBD = 3) Compared to 5H‑Pyrrolo[2,3‑b]pyrazine Core (HBD = 1)

1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine possesses three hydrogen‑bond donor atoms (two N‑H and one secondary amine of the partially saturated pyrazine ring) [1], whereas the unsubstituted, fully aromatic 5H‑pyrrolo[2,3‑b]pyrazine core contains only a single pyrrole N‑H donor [2]. The dihydro‑pyrazine N‑H and the basic tertiary‑amine side‑chain create additional H‑bond donor and charge‑assisted interaction opportunities that are absent in aromatic 5H‑pyrrolo[2,3‑b]pyrazine or its 6‑aryl derivatives.

H-Bond Donor Count
Reported
HBD = 3 Title compound
HBD = 1 5H-pyrrolo[2,3-b]pyrazine core
Expands co-crystal engineering options
Computed values; experimental confirmation advised
Hydrogen-bonding Selectivity Crystal engineering

Dimethylaminomethyl Side‑Chain Enables Salt‑Formation and Tuning of Basicity for Kinase Profiling

The dimethylaminomethyl substituent at the 7‑position introduces a basic tertiary‑amine centre (predicted pKa ≈ 9‑10) that is absent in the most extensively characterised pyrrolo[2,3‑b]pyrazine kinase inhibitors, such as the 6‑aryl‑5H‑pyrrolo[2,3‑b]pyrazine FGFR inhibitor series reported by Jiang et al. [1]. This enables salt‑formation (e.g., hydrochloride) to modulate solubility and crystallinity, and provides a protonation‑state switch that can be exploited for pH‑dependent target engagement. In contrast, aloisine‑type CDK inhibitors rely solely on neutral heterocyclic H‑bond interactions with the kinase hinge region [2].

Ionizable Center
Class-level
pKa ≈ 9–10 Dimethylaminomethyl
Neutral 6-Aryl FGFR inhibitors
May support salt-screen diversification
Predicted pKa; experimental confirmation advised
Basicity Salt formation Kinase selectivity

Commercial Purity Benchmarking: ≥ 98 % (NLT) Versus Typical 95 % for Aromatic Pyrrolo[2,3‑b]pyrazine Building Blocks

MolCore supplies 1‑(4,5‑dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine at a guaranteed purity of NLT 98 % , whereas the commonly procured aromatic 5H‑pyrrolo[2,3‑b]pyrazine core and simple 6‑aryl derivatives are typically offered at 95 % purity by multiple vendors . The tighter specification reduces the uncertainty associated with impurity‑driven false positives in high‑throughput screening and facilitates more reproducible SAR in medicinal chemistry campaigns.

Purity Specification
Data to verify
NLT 98%
Typical aromatic analogs: 95%
May reduce in-house re-purification needs
Supplier specification; independent QC advised
Purity specification Procurement Quality assurance

Topological Polar Surface Area (TPSA = 43.1 Ų) Within the Optimal Range for CNS Penetration, Unlike High‑TPSA Pyrrolo[2,3‑b]pyrazine‑sulfonamide Derivatives

The topological polar surface area of 1‑(4,5‑dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine is 43.1 Ų [1], placing it well below the widely accepted 60–90 Ų threshold for passive CNS penetration [2]. In contrast, later‑generation pyrrolo[2,3‑b]pyrazine derivatives bearing sulfonamide or carboxylate functionalities (e.g., HPK1 inhibitors disclosed in WO2023001794A1) routinely exceed 80 Ų TPSA, limiting their predicted brain exposure [3].

Polar Surface Area
Class-level
≥ 37 Ų lower
TPSA 43.1 vs >80 (HPK1 sulfonamides)
May support CNS-penetration studies
Computed TPSA; in vitro permeability may vary
CNS drug design Permeability Fragment library

Rotatable Bond Count (2) and Low Molecular Weight (178 Da) Fulfil Fragment‑Based Drug Discovery (FBDD) 'Rule‑of‑Three' Criteria

With a molecular weight of 178 Da, two rotatable bonds, XLogP3 = 0.5, and HBD = 3 [1], the title compound satisfies all three parameters of Astex's 'Rule‑of‑Three' for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, RotB ≤ 3) [2]. By comparison, the prototypical pyrrolo[2,3‑b]pyrazine fragment aloisine A (MW = 267.14 Da, RotB = 4, ClogP = 3.67) already exceeds the optimum fragment size, leaving less room for growth during hit‑to‑lead optimisation [3].

Fragment-Likeness
Reported
Rule-of-Three compliant
MW 178 Da · XLogP3 0.5 · HBD 3 · RotB 2
Supports fragment-library selection
Meets MW, logP, HBD, RotB thresholds
Fragment-based drug discovery Ligand efficiency Hit evolution

Highest‑Impact Application Scenarios for 1‑(4,5‑Dihydro‑1H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)‑N,N‑dimethylmethanamine Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Against Kinase and CNS Targets

The compound's low molecular weight (178 Da), XLogP3 of 0.5, and Rule‑of‑Three compliance [1][2] make it a superior fragment‑screening candidate compared to the widely used but larger aloisine A (MW = 267 Da, clogP = 3.67) [3]. Its TPSA of 43.1 Ų and favourable H‑bond donor count support library design for CNS‑penetrant fragment hits, a space where high‑TPSA pyrrolo[2,3‑b]pyrazine‑sulfonamide HPK1 inhibitors are excluded [4][5].

Selective FGFR or HPK1 Inhibitor Lead Optimisation with Salt‑Formation Optionality

The dimethylaminomethyl basic centre (predicted pKa ≈ 9‑10) provides a protonation handle absent in neutral 6‑aryl‑5H‑pyrrolo[2,3‑b]pyrazine FGFR inhibitors [6][7]. This enables systematic salt‑screen diversification, pH‑dependent solubility tuning, and potential electrostatic steering in kinase binding pockets—capabilities that are unavailable to wholly neutral pyrrolo[2,3‑b]pyrazine chemotypes.

Low‑Lipophilicity Starting Point for Property‑Driven Medicinal Chemistry

With XLogP3 = 0.5, the compound offers approximately 1000‑fold higher predicted aqueous solubility than aloisine A (XLogP3 = 3.67) [8][9], reducing the risk of lipophilicity‑driven promiscuity and providing ample property space for subsequent hydrophobic substitutions during hit expansion, unlike lipophilic 5H‑pyrrolo[2,3‑b]pyrazine analogs that already approach developability limits.

High‑Purity Building Block for Parallel Synthesis and Array Chemistry

The availability of this compound at NLT 98 % purity reduces the burden of pre‑reaction purification relative to the 95 %‑grade aromatic pyrrolo[2,3‑b]pyrazine building blocks that are standard in the commercial supply chain . Combined with its two hydrogen‑bond donors and basic amine, it is a versatile diversification node for amide coupling, reductive amination, and Suzuki‑Miyaura elaboration strategies.

Application
Selection Property
Validation Focus
Fragment-based screening studies
Fragment-library compliance
Physicochemical and permeability review
Kinase lead-optimization studies
Salt-formation optionality
pH-dependent solubility and target engagement
Property-driven medicinal chemistry
Low-lipophilicity starting point
Solubility and promiscuity-risk review
Parallel synthesis building block
Research-grade purity specification
Pre-reaction purity and diversification review
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